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Compound of Interest

Compound Name: CYP51-IN-7

Cat. No.: B1497935

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the binding mode of novel CYP51 inhibitors,
such as the hypothetical "CYP51-IN-7," through X-ray crystallography. By comparing the
structural and binding data of a new inhibitor with well-characterized alternatives, researchers
can gain crucial insights for structure-based drug design and optimization. This guide presents
key experimental data for established CYP51 inhibitors—Fluconazole, Itraconazole, and a-
ethyl-N-4-pyridinyl-benzeneacetamide (EPBA)—along with detailed experimental protocols for
crystallographic studies.

Comparative Analysis of CYP51 Inhibitors

To effectively evaluate a novel inhibitor, it is essential to compare its binding characteristics to
those of known compounds. The following table summarizes crystallographic and binding
affinity data for three distinct CYP51 inhibitors.
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Compound
Name

PDB ID

Organism

Binding
Affinity
(Kd/1C50)

Key Molecular
Interactions

Fluconazole

--INVALID-LINK--

Saccharomyces

cerevisiae

Kd: ~74 nM for
S. cerevisiae
CYP51

- Coordination of
the triazole N4
atom to the
heme iron.-
Water-mediated
hydrogen bond
network involving
Tyr140 and
Ser382.[1][2]

Itraconazole

--INVALID-LINK--

Saccharomyces

cerevisiae

IC50: 0.4-0.6 uM
for Candida
albicans
CYP51[3]

- Coordination of
the triazole N4
atom to the
heme iron.-
Extensive
hydrophobic
interactions
between its long
tail and residues
in the substrate

access channel.

[4][5]

EPBA

2UVN

Mycobacterium

tuberculosis

Kd: 5 uM for M.
tuberculosis
CYP51

- Coordination of
the pyridinyl
nitrogen to the
heme iron.-
Hydrogen bonds
with the
conserved
residues His259
and Tyr76.[6]
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Visualizing the Crystallography Workflow

The following diagram illustrates a typical experimental workflow for determining the crystal
structure of a CYP51-inhibitor complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1497935#confirming-the-binding-mode-
of-cyp51-in-7-through-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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